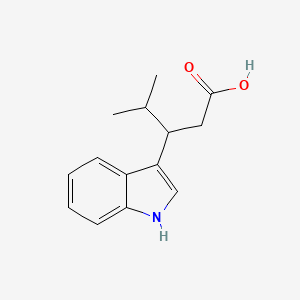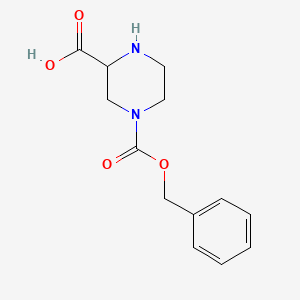
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Descripción general
Descripción
The compound "4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to improve the bioavailability of pharmaceutical agents. Piperazine derivatives have been extensively studied for their potential in treating various diseases, including tuberculosis, as well as for their antimicrobial and antioxidant activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions and modifications to improve the bioavailability and pharmacological profiles of the compounds. For instance, in the search for anti-tuberculosis agents, analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide were synthesized with modifications such as the replacement of the benzyl group with carbamate and urea functional groups, which resulted in increased absorption and serum half-life . Similarly, 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized by reacting 1-(1,4-benzodioxane-2-carbonyl)piperazine with various sulfonyl and acid chlorides, leading to compounds with significant antimicrobial activity .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings influence the overall conformation of the molecule . The molecular structure is often confirmed using techniques such as X-ray diffraction, and computational methods like density functional theory (DFT) calculations are used to predict and compare the molecular geometry .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for the synthesis of more complex molecules. The introduction of isotopic labels, such as carbon-14 and tritium, into the benzyl and picolinoyl groups of 1-benzyl-4-picolinoyl-piperazine was achieved for metabolism studies, indicating the versatility of piperazine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are important for their application as pharmaceutical agents. The introduction of specific functional groups, such as the fluorine-substituted tert-butoxycarbonyl group, can lead to potent inhibitory activities and favorable pharmacokinetic profiles, as seen in the case of ACC1/2 non-selective inhibitors . Additionally, the crystal structures of piperazine salts have been studied to understand their supramolecular assembly, which can influence their physical properties and reactivity .
Aplicaciones Científicas De Investigación
Novel Piperazine Derivatives as Potent Inhibitors
Researchers have synthesized novel piperazine derivatives, evaluating them as non-selective inhibitors for specific enzymes. These derivatives, including fluorine-substituted tert-butoxycarbonyl groups, showed potent inhibitory activities in enzyme and cell-based assays, as well as a reduction in hepatic de novo fatty acid synthesis in rats upon oral administration, showcasing their potential in therapeutic applications related to metabolic diseases (Chonan et al., 2011).
Antimicrobial and Antioxidant Activities
A series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains, along with moderate antioxidant activity. These findings indicate the versatility of piperazine derivatives in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).
Piperazine Derivatives with Central Pharmacological Activity
Piperazine derivatives have been explored for their central pharmacological activities, including applications as antipsychotic, antidepressant, and anxiolytic drugs. These compounds primarily activate the monoamine pathway, demonstrating the structural flexibility of piperazine derivatives in developing new therapeutic agents for treating various central nervous system disorders (Brito et al., 2018).
Fluorescence Tagging for High-Performance Liquid Chromatography
New fluorogenic tagging reagents for carboxylic acids have been developed, utilizing the piperazine structure for high-performance liquid chromatography (HPLC). These reagents, including derivatives with different functional groups, enable sensitive and selective detection of carboxylic acids, underscoring the utility of piperazine derivatives in analytical chemistry applications (Toyo’oka et al., 1991).
Enantioselective Lewis Basic Catalysts
Piperazine-2-carboxylic acid derived N-formamides have been introduced as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This application highlights the role of piperazine derivatives in catalysis, offering a pathway to synthesize a broad range of substrates with high yields and enantioselectivities, thereby expanding the toolbox for asymmetric synthesis (Wang et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOIFJEXPDJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407886 | |
| Record name | 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid | |
CAS RN |
64172-98-1 | |
| Record name | 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64172-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



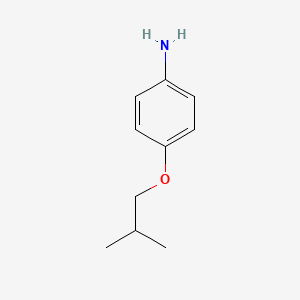
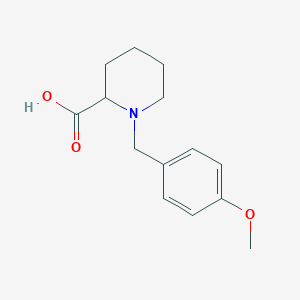
![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)
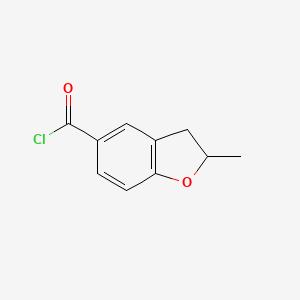
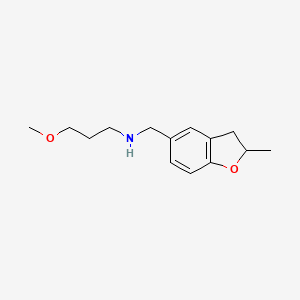
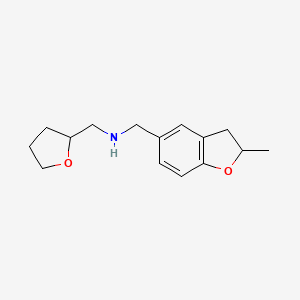
![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

